

physical and chemical properties of 2-Methylcyclohexyl formate.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methylcyclohexyl formate

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In-Depth Technical Guide: 2-Methylcyclohexyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methylcyclohexyl formate**. Due to a notable lack of experimentally derived data in publicly available literature, this document combines computed data with established experimental protocols for analogous compounds to offer a predictive and practical resource for researchers. **2-Methylcyclohexyl formate** is a formate ester of 2-methylcyclohexanol, and its properties are of interest in various fields, including organic synthesis, materials science, and potentially as a fragrance or flavoring agent. This guide aims to be a foundational resource for professionals working with or considering the use of this compound.

Physical and Chemical Properties

The quantitative data for **2-Methylcyclohexyl formate** is limited primarily to computed values. The following table summarizes the available information. It is crucial to note that experimental validation of these properties is required for any critical applications.

Table 1: Physical and Chemical Properties of 2-Methylcyclohexyl Formate



Property	Value	Source
Molecular Formula	C8H14O2	PubChem[1]
Molecular Weight	142.20 g/mol	PubChem[1]
IUPAC Name	(2-methylcyclohexyl) formate	PubChem[1]
CAS Number	5726-28-3	PubChem[1]
Computed XLogP3	2.4	PubChem[1]
Computed Hydrogen Bond Donor Count	0	PubChem[1]
Computed Hydrogen Bond Acceptor Count	2	PubChem[1]
Computed Rotatable Bond Count	2	PubChem[1]
Computed Exact Mass	142.099379685 g/mol	PubChem[1]
Computed Monoisotopic Mass	142.099379685 g/mol	PubChem[1]
Computed Topological Polar Surface Area	26.3 Ų	PubChem[1]
Computed Heavy Atom Count	10	PubChem[1]
Computed Complexity	112	PubChem[1]

Note: Properties such as boiling point, melting point, density, and solubility for **2-Methylcyclohexyl formate** are not readily available in the searched literature. For comparison, the related compound cyclohexyl formate has a reported boiling point of 162-163 °C.[2][3][4][5]

Chemical Reactivity and Stability

Based on the general reactivity of formate esters, **2-Methylcyclohexyl formate** is expected to be:

· Stable under standard conditions.



- Susceptible to hydrolysis under both acidic and basic conditions to yield 2methylcyclohexanol and formic acid.
- Potentially flammable, and appropriate precautions should be taken when handling.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Methylcyclohexyl formate** are not explicitly available. However, the following sections provide methodologies based on standard organic chemistry techniques and protocols for similar compounds.

Synthesis of 2-Methylcyclohexyl Formate

A plausible method for the synthesis of **2-Methylcyclohexyl formate** is the Fischer esterification of 2-methylcyclohexanol with formic acid. To avoid potential acid-catalyzed rearrangement of the 2-methylcyclohexanol, a milder catalyst than sulfuric acid is recommended.

Method: Boron Oxide Catalyzed Esterification

This method is adapted from a procedure for the preparation of various formate esters.[6]

Materials:

- 2-Methylcyclohexanol
- Anhydrous formic acid
- Boron oxide (B₂O₃)
- p-Toluenesulfonic acid (catalytic amount)
- Dichloromethane (CH₂Cl₂)
- Anhydrous potassium carbonate (K₂CO₃)
- Phosphorus pentoxide (P4O10)

Procedure:



- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylcyclohexanol (1.0 eq), anhydrous formic acid (1.16 eq), boron oxide (0.36 eq), and a catalytic amount of p-toluenesulfonic acid in dichloromethane.
- Reflux the mixture with vigorous stirring for 1-2 hours. Monitor the reaction progress by thinlayer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture in an ice bath and filter to remove solid residues.
- Treat the filtrate with anhydrous potassium carbonate to neutralize any remaining acid and stir for 30 minutes.
- Filter the mixture and stir the filtrate with phosphorus pentoxide for 1 hour to remove any residual 2-methylcyclohexanol.[6]
- Filter the mixture and remove the dichloromethane under reduced pressure.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-Methylcyclohexyl formate.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of **2-Methylcyclohexyl formate** due to its expected volatility.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column suitable for the analysis of esters (e.g., a wax-type or a mid-polarity phase).

Sample Preparation:

 Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Foundational & Exploratory





GC Conditions (suggested):

• Injector Temperature: 250 °C

• Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium

• Detector: Mass spectrometer operating in electron ionization (EI) mode.

Expected Mass Spectrum: The mass spectrum is expected to show a molecular ion peak (M^+) at m/z = 142. Key fragmentation patterns would likely include the loss of the formyloxy group (-OCHO) and fragmentation of the cyclohexyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. While experimental spectra for **2-Methylcyclohexyl formate** are not available, predicted shifts can be estimated.

- ¹H NMR: Expect signals in the region of 8.0-8.2 ppm for the formate proton (H-C=O). The proton on the carbon bearing the ester group (CH-O) would likely appear as a multiplet in the region of 4.5-5.0 ppm. The methyl and cyclohexyl protons would appear in the upfield region (0.8-2.0 ppm).
- ¹³C NMR: The carbonyl carbon of the formate group is expected to have a chemical shift in the range of 160-165 ppm. The carbon attached to the oxygen (CH-O) would likely be in the 70-80 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the ester functional group.

 Expected Absorptions: A strong C=O stretching vibration for the ester carbonyl group is expected around 1720-1730 cm⁻¹. A C-O stretching vibration would be observed in the 1150-1250 cm⁻¹ region.



Mandatory Visualizations



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Caption: Workflow for the synthesis and purification of **2-Methylcyclohexyl formate**.

Conclusion

While **2-Methylcyclohexyl formate** is a structurally simple molecule, there is a significant lack of published experimental data regarding its physical properties and reaction protocols. This guide provides a starting point for researchers by summarizing available computed data and presenting logical, adaptable experimental procedures for its synthesis and analysis based on established chemical principles and analogous reactions. Any work with this compound should be preceded by small-scale experimental determination of its key properties and hazards.

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- To cite this document: BenchChem. [physical and chemical properties of 2-Methylcyclohexyl formate.]. BenchChem, [2025]. [Online PDF]. Available at:
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